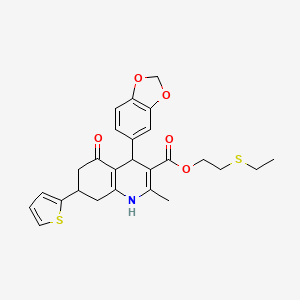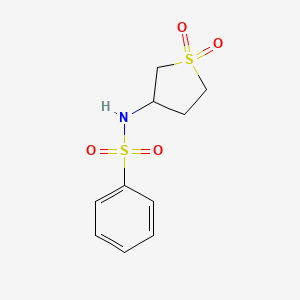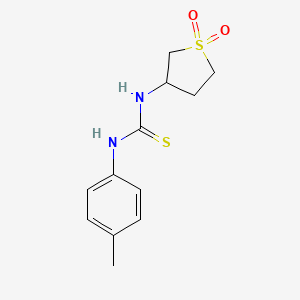![molecular formula C19H13ClN2S2 B3957345 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B3957345.png)
4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research. This compound has been shown to selectively inhibit the activity of Polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in cell division. In
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to have potential therapeutic applications in cancer research. PLK1 is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of PLK1 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to selectively inhibit PLK1 activity, making it a promising candidate for the development of anti-cancer drugs.
Mécanisme D'action
PLK1 is a protein kinase that plays a critical role in cell division. It is involved in the regulation of mitosis, cytokinesis, and the DNA damage response. 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole selectively inhibits the activity of PLK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of PLK1-mediated phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models. In addition, 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to enhance the efficacy of radiation therapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole in lab experiments is its selectivity for PLK1. This allows for the specific inhibition of PLK1 activity without affecting other kinases. However, one limitation is the potential for off-target effects. It is important to carefully evaluate the specificity of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole in each experimental system.
Orientations Futures
There are several future directions for the development and use of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole. One direction is the optimization of the compound for use in clinical trials. This includes the evaluation of its pharmacokinetics, toxicity, and efficacy in animal models. Another direction is the identification of biomarkers that can predict response to 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole treatment. Additionally, the combination of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole with other anti-cancer agents, such as chemotherapy and immunotherapy, should be explored. Finally, the potential use of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole in other diseases, such as viral infections and neurodegenerative diseases, should be investigated.
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S2/c20-15-8-6-14(7-9-15)17-12-24-19(22-17)10-18-21-16(11-23-18)13-4-2-1-3-5-13/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGRNIJYWZLOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-methylbutanoate](/img/structure/B3957266.png)
![5-[(diisopropylamino)methyl]-N-methyl-2-furamide hydrochloride](/img/structure/B3957268.png)
![6-chloro-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3957273.png)
![8-methoxy-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957278.png)
![1,3-dimethyl-5-{1-[(2-oxo-2-phenylethyl)amino]propylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957282.png)


![N-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3957298.png)

![2-methyl-N-[4-({[(1S)-1-(3-methylpyridin-2-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3957312.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957350.png)
![1-(2-allyl-4-methoxyphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3957354.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycyltryptophan](/img/structure/B3957357.png)